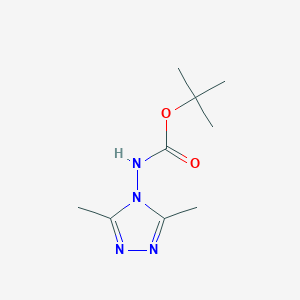
Tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate, commonly known as TBC, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. TBC is a white crystalline powder that has a molecular weight of 229.28 g/mol and a melting point of 149-151°C. In
Mecanismo De Acción
TBC exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. TBC binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the concentration of bicarbonate ions in the body, resulting in a decrease in pH.
Biochemical and Physiological Effects:
TBC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TBC can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TBC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, TBC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBC has several advantages as a reagent in lab experiments. It is easy to handle, stable under normal lab conditions, and has a long shelf life. TBC is also relatively inexpensive and readily available from commercial suppliers. However, TBC has some limitations in lab experiments. It is sensitive to moisture and should be stored in a dry environment. TBC is also incompatible with some reagents, such as strong acids and bases, and should be handled with care.
Direcciones Futuras
There are several future directions for the research on TBC. One potential area of research is the development of TBC-based anti-cancer drugs. TBC has been shown to have anti-cancer effects in vitro, and further studies are needed to determine its efficacy in vivo. Another area of research is the development of TBC-based anti-inflammatory agents. TBC has been shown to have anti-inflammatory effects in vitro, and further studies are needed to determine its efficacy in animal models of inflammation. Finally, TBC could be used as a tool for the study of carbonic anhydrase inhibition in various biological systems.
Métodos De Síntesis
TBC can be synthesized by reacting tert-butyl carbamate with 3,5-dimethyl-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in an organic solvent, such as methanol or ethanol, at room temperature. The yield of TBC can be improved by optimizing the reaction conditions, including the reaction time, temperature, and catalyst concentration.
Aplicaciones Científicas De Investigación
TBC has been widely used in scientific research due to its diverse range of applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of carbamates and triazoles. TBC has also been used as a building block for the synthesis of various pharmaceutical compounds, including anti-cancer drugs and anti-inflammatory agents.
Propiedades
Número CAS |
187145-70-6 |
|---|---|
Nombre del producto |
Tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate |
Fórmula molecular |
C9H16N4O2 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-6-10-11-7(2)13(6)12-8(14)15-9(3,4)5/h1-5H3,(H,12,14) |
Clave InChI |
ZLBDGHKVKKJYLY-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1NC(=O)OC(C)(C)C)C |
SMILES canónico |
CC1=NN=C(N1NC(=O)OC(C)(C)C)C |
Sinónimos |
Carbamic acid, (3,5-dimethyl-4H-1,2,4-triazol-4-yl)-, 1,1-dimethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



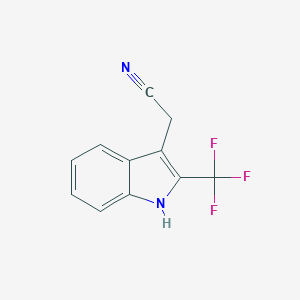
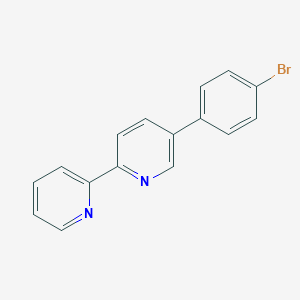
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)
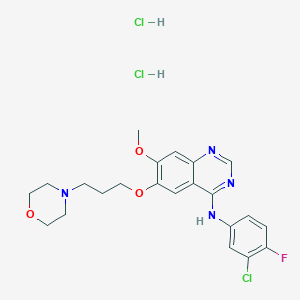
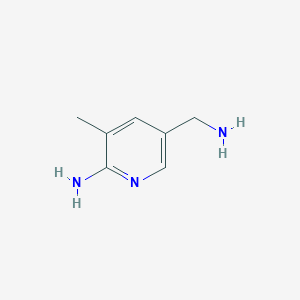


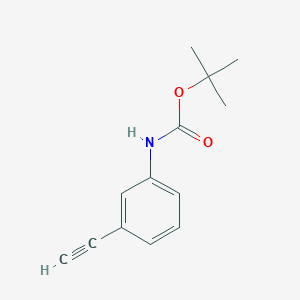
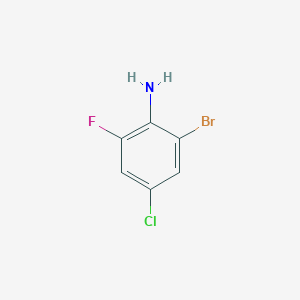
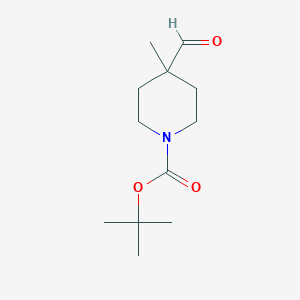
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)
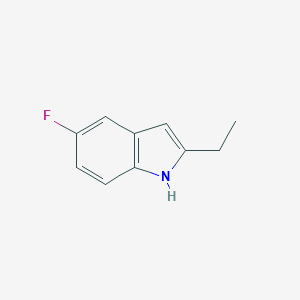
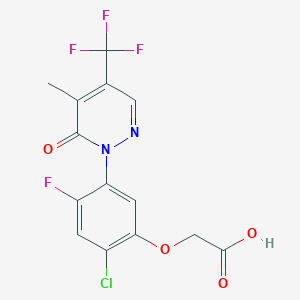
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)